

Application Notes and Protocols: In Vitro PBMC Activation Assay with C25 Peptide

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Compound of Interest

Compound Name: LAG-3 cyclic peptide inhibitor C25

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This document provides a detailed protocol for an in vitro peripheral blood mononuclear cell (PBMC) activation assay using the C25 peptide. The C25 peptide is a cyclic peptide that targets Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor, to stimulate CD8+ T cell activation.^{[1][2]} This assay is crucial for evaluating the immunostimulatory potential of novel therapeutic agents like the C25 peptide.

Introduction

Peripheral blood mononuclear cells (PBMCs) are a critical component of the immune system and are widely used in immunological research to study immune responses.^{[3][4]} In vitro activation assays with PBMCs are essential for assessing the efficacy of immunomodulatory compounds. The C25 peptide has been identified as a promising agent for cancer immunotherapy due to its ability to block the interaction between LAG-3 and its ligand, MHC class II, thereby activating antigen-specific CD8+ T cell responses.^{[1][2]} This protocol outlines the necessary steps to isolate, culture, and stimulate human PBMCs with the C25 peptide, and subsequently measure the activation of T cells.

Experimental Protocols

PBMC Isolation from Whole Blood

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.^{[5][6][7][8][9]}

Materials:

- Human whole blood collected in EDTA or heparin tubes
- Phosphate-buffered saline (PBS), sterile
- Ficoll-Paque™ or Lymphoprep™ density gradient medium
- Fetal Bovine Serum (FBS)
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
- 50 mL conical tubes
- Serological pipettes
- Centrifuge

Procedure:

- Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
- Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the two layers.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, the Ficoll-Paque™ layer, and the bottom layer of red blood cells and granulocytes.
- Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

- Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
- Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be >95%.[\[10\]](#)

PBMC Stimulation with C25 Peptide

Materials:

- Isolated PBMCs
- Complete RPMI-1640 medium
- C25 peptide (stock solution of known concentration)
- Anti-CD3 and Anti-CD28 antibodies (for co-stimulation, as used in some studies to prime T cells[\[11\]](#))
- 96-well flat-bottom cell culture plates
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1×10^6 cells/mL.
- Seed 100 μ L of the cell suspension (1×10^5 cells) into each well of a 96-well plate.
- Prepare working solutions of the C25 peptide in complete RPMI-1640 medium. A study on C25 used a concentration of 100 μ M for stimulating PBMCs.[\[11\]](#) It is recommended to perform a dose-response experiment (e.g., 1, 10, 50, 100 μ M).

- Add 100 μ L of the C25 peptide working solution to the respective wells. For a negative control, add 100 μ L of medium without the peptide. For a positive control, a general T cell stimulus like PHA or anti-CD3/anti-CD28 antibodies can be used.[\[4\]](#)
- If co-stimulation is desired, add anti-CD3 and anti-CD28 antibodies at a final concentration of 1 μ g/mL each.[\[12\]](#)
- Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C and 5% CO₂.

Analysis of PBMC Activation

This protocol describes the measurement of Interferon-gamma (IFN- γ) in the cell culture supernatant by ELISA, as IFN- γ is a key cytokine indicating T cell activation by C25.[\[2\]](#)[\[11\]](#)

Materials:

- Human IFN- γ ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
- Cell culture supernatants from the PBMC stimulation assay
- Wash buffer (PBS with 0.05% Tween-20)
- Assay diluent (as provided in the kit or 10% FBS in PBS)
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

Procedure:

- Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[\[13\]](#)[\[14\]](#)
- Wash the plate three times with wash buffer.
- Block the plate with assay diluent for 1 hour at room temperature.
- Add 100 μ L of cell culture supernatants and IFN- γ standards to the wells and incubate for 2 hours at room temperature.[\[13\]](#)

- Wash the plate five times with wash buffer.
- Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[14]
- Wash the plate five times with wash buffer.
- Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
- Wash the plate seven times with wash buffer.
- Add TMB substrate and incubate in the dark until a color develops.
- Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.[13]
- Calculate the concentration of IFN- γ in the samples based on the standard curve.

This protocol describes the staining of PBMCs to identify CD8+ T cells and measure intracellular IFN- γ production.[15][16][17]

Materials:

- Stimulated PBMCs
- Brefeldin A (Golgi transport inhibitor)
- FACS buffer (PBS with 2% FBS)
- Fixable viability dye
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN- γ
- Fixation/Permeabilization buffer
- Flow cytometer

Procedure:

- Four to six hours before the end of the stimulation period, add Brefeldin A to the cell cultures to block cytokine secretion.[18]
- Harvest the cells from the 96-well plate and transfer to FACS tubes.
- Wash the cells with FACS buffer.
- Stain the cells with a fixable viability dye to exclude dead cells from the analysis.
- Perform surface staining by incubating the cells with anti-CD3 and anti-CD8 antibodies for 30 minutes on ice in the dark.
- Wash the cells with FACS buffer.
- Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.[15]
- Perform intracellular staining by incubating the cells with the anti-IFN- γ antibody for 30 minutes on ice in the dark.
- Wash the cells with permeabilization buffer.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Analyze the data to determine the percentage of IFN- γ positive cells within the CD3+CD8+ T cell population.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: IFN- γ Secretion by PBMCs Stimulated with C25 Peptide

Treatment Group	C25 Concentration (μM)	Mean IFN-γ Concentration (pg/mL)	Standard Deviation
Negative Control	0		
C25 Peptide	1		
10			
50			
100			
Positive Control (e.g., anti-CD3/CD28)	N/A		

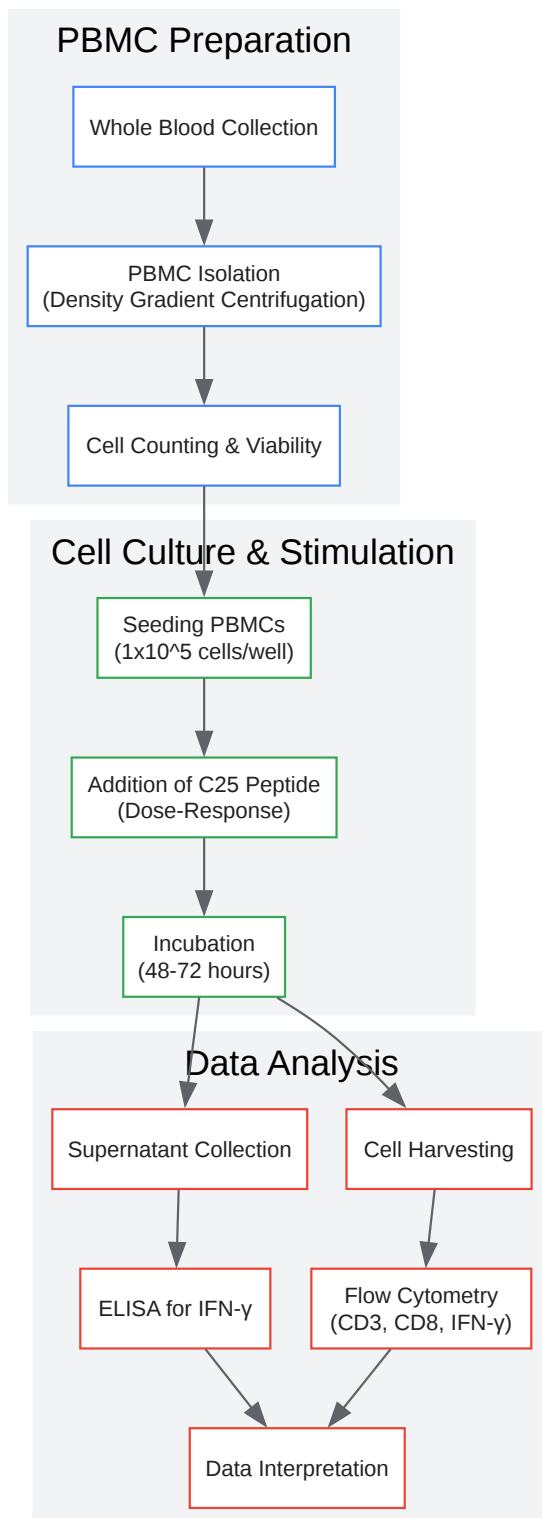
Table 2: Percentage of IFN-γ+ T Cells after C25 Peptide Stimulation

Treatment Group	C25 Concentration (μM)	% of IFN-γ+ cells in CD3+CD8+ Population	Standard Deviation
Negative Control	0		
C25 Peptide	1		
10			
50			
100			
Positive Control (e.g., anti-CD3/CD28)	N/A		

Visualization

Experimental Workflow

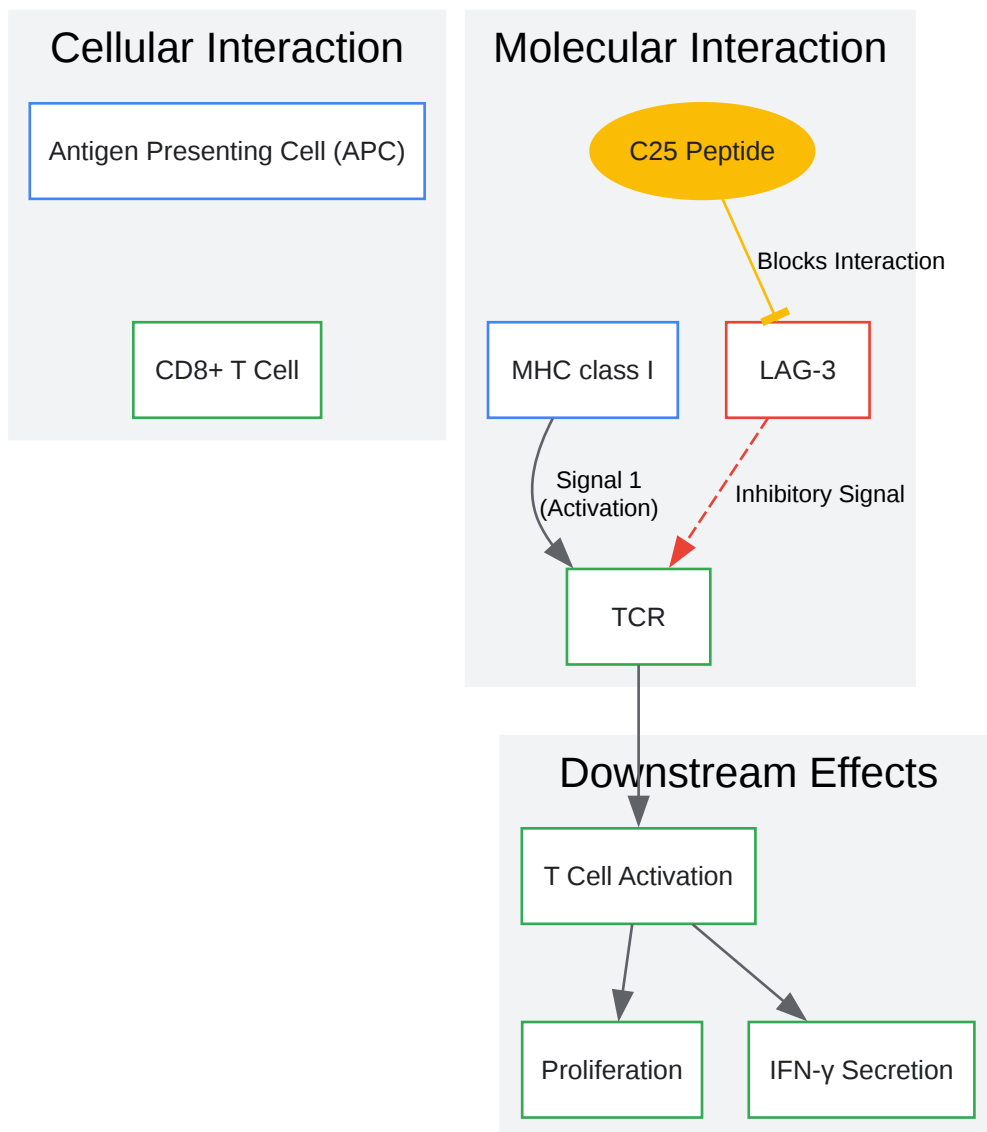
Experimental Workflow for PBMC Activation Assay

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Caption: Workflow for in vitro PBMC activation assay with C25 peptide.

Proposed Signaling Pathway of C25 Peptide

Proposed Signaling Pathway of C25 Peptide in CD8+ T Cells



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Caption: C25 peptide blocks LAG-3 inhibition, promoting T cell activation.

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